7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide
Description
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Properties
IUPAC Name |
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.BrH/c1-2-5-12(6-3-1)11-16-10-4-7-13-8-9-15-14(13)16;/h1-10H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJLTWWUZMHZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC3=C2NC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide
Abstract: This technical guide provides a comprehensive examination of 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide, a quaternized derivative of the medicinally significant 7-azaindole scaffold. We will dissect its core chemical structure, elucidate a robust synthetic pathway with mechanistic insights, and detail the analytical methods required for its unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the handling and potential applications of this compound class. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in authoritative chemical principles.
The core of the target molecule is 1H-pyrrolo[2,3-b]pyridine, more commonly known as 7-azaindole. This heterocyclic system is considered a "privileged scaffold" in drug discovery.[1] It serves as a crucial bioisostere for indole, where the introduction of a nitrogen atom into the six-membered ring can modulate physicochemical properties, improve metabolic stability, and create novel intellectual property.[2]
The 7-azaindole nucleus is a cornerstone in the design of numerous biologically active agents, demonstrating a wide spectrum of pharmacological activities.[1][3] Notably, its derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical targets in oncology.[2][4][5] The scaffold's unique arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N-7) allows it to mimic the adenine hinge-binding motif of ATP, making it particularly effective for targeting kinase ATP-binding sites.[2] Beyond oncology, 7-azaindole derivatives have shown promise as cytotoxic agents, anti-inflammatory molecules, and potential therapeutics for neurodegenerative conditions like Alzheimer's disease.[3][6]
Structural Analysis of 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide
A thorough understanding of a molecule's structure is paramount to predicting its reactivity, biological activity, and analytical signature. The title compound is an ionic salt composed of a cationic organic component and a bromide anion.
Core Components:
-
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Nucleus: The foundational bicyclic heteroaromatic system.
-
N-Benzyl Group: A benzyl group (-CH₂C₆H₅) is covalently attached to the nitrogen atom at position 7.
-
Pyridinium Cation: The alkylation of the pyridine nitrogen (N-7) results in a quaternary ammonium salt, conferring a permanent positive charge on the heterocyclic system. This transformation significantly increases the molecule's polarity and alters its electronic distribution compared to the neutral 7-azaindole parent.
-
Bromide Anion (Br⁻): The counter-ion that balances the positive charge of the pyridinium cation.
The quaternization at N-7 is a critical structural feature. It planarizes the nitrogen center and introduces a positive charge that is delocalized within the pyridine ring. This modification can enhance water solubility and create new opportunities for ionic or cation-π interactions with biological targets, such as amino acid residues in an enzyme's active site.
Caption: Chemical structure of the title compound.
Synthesis and Mechanistic Rationale
The most direct and efficient synthesis of 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide is achieved through the direct N-alkylation of 7-azaindole with benzyl bromide.
Mechanism: The reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the pyridine nitrogen (N-7) of 7-azaindole acts as the nucleophile. This nitrogen is generally more nucleophilic and sterically accessible for alkylation than the pyrrole nitrogen (N-1). The nucleophilic N-7 attacks the electrophilic benzylic carbon of benzyl bromide, leading to the formation of a new C-N bond and the displacement of the bromide ion, which then serves as the counter-ion for the resulting pyridinium salt.
Detailed Experimental Protocol: Synthesis
-
Materials: 7-Azaindole (1.0 eq), Benzyl Bromide (1.1 eq), Acetonitrile (anhydrous, sufficient volume), Magnetic Stirrer, Round-bottom flask, Reflux condenser, Inert atmosphere (Nitrogen or Argon).
-
Step 1: Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 7-azaindole (1.0 eq).
-
Dissolve the 7-azaindole in anhydrous acetonitrile. The choice of an aprotic polar solvent like acetonitrile is critical; it effectively dissolves the reactants without interfering with the nucleophilic attack.
-
-
Step 2: Reagent Addition
-
Under an inert atmosphere, add benzyl bromide (1.1 eq) to the stirred solution dropwise at room temperature. A slight excess of the alkylating agent ensures the complete consumption of the starting material.
-
-
Step 3: Reaction Execution
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. The elevated temperature provides the necessary activation energy for the Sₙ2 reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the ionic product should appear, while the starting material spot diminishes.
-
-
Step 4: Product Isolation and Purification
-
Upon completion, cool the reaction mixture to room temperature. The pyridinium salt product, being less soluble in acetonitrile than the starting materials, will often precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted benzyl bromide or other non-polar impurities. Diethyl ether is chosen for its inability to dissolve the ionic product, ensuring an effective wash.
-
Dry the purified white to off-white solid product under vacuum.
-
Caption: Synthesis and purification workflow.
Analytical Characterization: A Self-Validating System
Unambiguous structural confirmation is essential. The following data provides a benchmark for validating the successful synthesis of the target compound.
| Analytical Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ ~5.9-6.1 ppm (s, 2H): Benzylic protons (-CH₂-). A singlet, significantly deshielded by the adjacent N⁺. δ ~7.3-7.6 ppm (m, 5H): Protons of the benzyl ring. δ ~7.0-9.0 ppm: Protons of the 7-azaindole core. Protons H-6 and H-4 will be notably shifted downfield compared to neutral 7-azaindole due to the positive charge on N-7.[7] The pyrrole protons (H-2, H-3) will also be present in this region. |
| ¹³C NMR (DMSO-d₆) | δ ~60-65 ppm: Benzylic carbon (-CH₂-). δ ~100-150 ppm: Aromatic carbons from both the benzyl and 7-azaindole rings. Carbons within the pyridinium ring will show characteristic shifts. |
| Mass Spec. (ESI+) | m/z = 209.1073: This corresponds to the exact mass of the cation, [C₁₄H₁₃N₂]⁺. The bromide ion will not be observed in positive ion mode. |
| IR (KBr, cm⁻¹) | ~3100-3000: Aromatic C-H stretching. ~1630-1580: C=N and C=C stretching from the pyridinium and aromatic rings. ~1500-1400: Aromatic ring skeletal vibrations. |
Significance and Potential Applications in Drug Development
The transformation of a neutral bioactive scaffold like 7-azaindole into a permanent cation introduces a powerful new dimension for drug design. Pyridinium salts are not merely intermediates; they constitute a class of compounds with diverse and potent biological activities.[8][9]
-
Antimicrobial Activity: Quaternary ammonium compounds, including pyridinium salts, are well-known for their antimicrobial properties.[10] They can disrupt bacterial cell membranes, leading to cell death. 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide could therefore be explored as a novel antiseptic or antibiotic agent.[11]
-
Anticancer Applications: Many pyridinium analogues have demonstrated antitumor activity.[8][11] The permanent positive charge can facilitate targeting of anionic microenvironments often found on the surface of cancer cells or within specific protein binding pockets. Given the established role of 7-azaindoles as kinase inhibitors, this pyridinium derivative could represent a novel, cell-permeable, and targeted anticancer agent.
-
Molecular Probes: The extended π-system and permanent charge can impart interesting photophysical properties, suggesting potential use as a fluorescent probe for biological imaging or as a sensor for specific anions.
Conclusion
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide is a structurally intriguing molecule that marries the proven biological relevance of the 7-azaindole scaffold with the unique chemical and pharmacological properties of a pyridinium salt. Its synthesis is straightforward, relying on fundamental principles of organic chemistry, and its structure can be rigorously validated through standard spectroscopic techniques. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this compound and its analogues in the broader context of medicinal chemistry and drug discovery.
References
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). Retrieved February 25, 2026, from [Link]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. Available from: [Link]
-
Hugon, B., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(8), 3858-3881. Available from: [Link]
-
Wang, L., et al. (2016). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 7(10), 913-917. Available from: [Link]
-
Cesur, N., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5228-5236. Available from: [Link]
-
Sowmiah, S., et al. (2018). Pyridinium salts: From synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(3), 453-493. Available from: [Link]
-
Nowak, M., et al. (2021). Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. Molecules, 26(16), 4947. Available from: [Link]
-
Gangjee, A., et al. (2010). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 18(16), 5977-5991. Available from: [Link]
-
Sowmiah, S., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. Available from: [Link]
- U.S. Patent Application No. US20120259115A1. (2012). Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis. Google Patents.
Sources
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- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
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- 10. mdpi.com [mdpi.com]
- 11. sarchemlabs.com [sarchemlabs.com]
Technical Monograph: 7-Benzyl-7-azaindolium Bromide & Derivatives
The following technical guide details the properties, synthesis, and applications of 7-benzyl-7-azaindolium bromide, while addressing the critical regiochemical distinction between this ionic salt and its neutral isomer, 1-benzyl-7-azaindole.
Classification: N-Heterocyclic Quaternary Salt / Ionic Liquid Precursor Primary Application: N-Heterocyclic Carbene (NHC) Ligand Synthesis, Kinase Inhibitor Pharmacophores
Executive Summary & Chemical Identity[1][2]
In the field of heterocyclic chemistry, the reaction between 7-azaindole and benzyl bromide yields two distinct products depending on the reaction conditions. It is critical for researchers to distinguish between the neutral N1-alkylated product (standard) and the cationic N7-quaternized salt (the specific topic of this guide).
Nomenclature & Identification
The term "7-benzyl-7-azaindolium bromide" refers to the salt where the benzyl group is attached to the pyridine nitrogen (N7), creating a cationic species.
| Feature | Target Compound (The Salt) | Common Isomer (The Neutral) |
| Systematic Name | 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide | 1-benzyl-1H-pyrrolo[2,3-b]pyridine |
| Structure Type | Quaternary Ammonium Salt (Ionic) | Neutral Heterocycle |
| CAS Number | Not commercially indexed (Synthesized in situ) | 17282-23-4 |
| Precursor CAS | Benzyl Bromide (100-39-0 ) + 7-Azaindole (271-63-6 ) | Same |
| Primary Reactivity | Electrophilic (at C6/C4), Acidic protons | Nucleophilic (at C3) |
Critical Note: Commercial databases frequently index the neutral 1-benzyl isomer (CAS 17282-23-4). If your application requires the salt (e.g., for NHC catalysis), you must synthesize it using Protocol B below to avoid the thermodynamic N1-product.
Synthesis & Regioselectivity[5][6][7]
The synthesis of 7-benzyl-7-azaindolium bromide is governed by the competition between the pyrrole nitrogen (N1, pKa ~13) and the pyridine nitrogen (N7, pKa ~4.6).
Mechanistic Pathway[3][8]
-
Pathway A (Basic Conditions): Deprotonation of N1 creates a strong nucleophile (azaindolyl anion), leading exclusively to 1-benzyl-7-azaindole .
-
Pathway B (Neutral/Acidic Conditions): The lone pair on N7 acts as a nucleophile. Without deprotonation of N1, alkylation occurs at N7, yielding the 7-benzyl-7-azaindolium salt .
Visualization: Reaction Workflow
Figure 1: Divergent synthesis pathways for 7-azaindole alkylation based on reaction conditions.
Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-7-azaindole (Reference Standard)
Use this protocol if you require the neutral scaffold for kinase inhibitor development.
-
Reagents: 7-Azaindole (1.0 eq), NaH (60% dispersion, 1.2 eq), Benzyl Bromide (1.1 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve 7-azaindole in DMF at 0°C under inert atmosphere (N₂).
-
Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min to ensure formation of the sodium salt.
-
Add Benzyl Bromide dropwise.
-
Warm to room temperature and stir for 4–6 hours.
-
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with brine to remove DMF.
-
Yield: Typically >85%. Product is a white/off-white solid.
Protocol B: Synthesis of 7-Benzyl-7-azaindolium Bromide (Target Salt)
Use this protocol for ionic liquids, NHC precursors, or biological salt screening.
-
Reagents: 7-Azaindole (1.0 eq), Benzyl Bromide (1.2 eq), Acetone or Acetonitrile (Reagent Grade). NO BASE.
-
Procedure:
-
Dissolve 7-azaindole in acetone (0.5 M concentration).
-
Add Benzyl Bromide in a single portion.
-
Reflux the mixture at 60–80°C for 12–24 hours.
-
Observation: The reaction mixture should become cloudy as the salt precipitates (ionic salts are insoluble in acetone/ether).
-
-
Isolation:
-
Cool the mixture to 0°C.
-
Filter the precipitate under vacuum.
-
Wash the solid cake copiously with cold diethyl ether to remove unreacted benzyl bromide and neutral starting material.
-
-
Purification: Recrystallize from Methanol/Ether if necessary.
-
Validation:
-
1H NMR (DMSO-d6): Look for a significant downfield shift of the pyridine protons (H4, H5, H6) compared to the neutral precursor due to the positive charge on N7. The benzylic CH₂ will appear around 5.5–6.0 ppm.
-
Physical & Chemical Properties[1][4][9][10][11][12]
The properties of the bromide salt differ drastically from the neutral isomer.
| Property | 7-Benzyl-7-azaindolium Bromide | 1-Benzyl-7-azaindole |
| Physical State | Crystalline Solid (Hygroscopic) | Crystalline Solid |
| Solubility | Water, Methanol, DMSO | DCM, EtOAc, Toluene |
| Melting Point | High (>170°C, decomposes) | Low (60–65°C) |
| Electronic Nature | Electron-deficient (Electrophile) | Electron-rich (Nucleophile) |
| pKa (C2-H) | High Acidity (NHC Precursor) | Neutral |
Stability & Handling
-
Hygroscopicity: The bromide salt is prone to absorbing atmospheric moisture. Store in a desiccator.
-
Light Sensitivity: Benzyl halides and their quaternary salts can degrade under UV light; store in amber vials.
Applications
N-Heterocyclic Carbene (NHC) Ligands
The 7-azaindolium core is a precursor to a specific class of NHC ligands. Treatment of 7-benzyl-7-azaindolium bromide with a strong base (e.g., KHMDS) generates the carbene at the C2 position (or N1 deprotonation depending on substitution), which can coordinate with transition metals (Pd, Ru) for catalysis.
Biological Activity (Pharmacophore)
Quaternary ammonium salts of 7-azaindole have demonstrated biological activity distinct from their neutral counterparts.
-
Mechanism: The permanent positive charge facilitates interaction with anionic residues in biological targets (e.g., bacterial cell walls or specific enzyme pockets).
-
Data: Analogous N7-alkylated salts (e.g., phenacyl derivatives) have shown hypotensive and analgesic activity in rodent models [4].
Ionic Liquids
Due to the asymmetry of the 7-azaindole scaffold, N7-alkylated salts with longer alkyl chains (or benzyl groups) are investigated as ionic liquids with tunable hydrogen-bonding capabilities (via the remaining N1-H if not substituted) [1].
References
-
Canadian Science Publishing. "Preparation and structure of 7-azaindolium salts containing unusual chloro-copper(II) anionic units." Canadian Journal of Chemistry.
-
ChemicalBook. "1-Benzyl-7-azaindole (CAS 17282-23-4) Properties and Suppliers."
-
Organic Chemistry Portal. "Synthesis of Azaindoles: Methodologies and Reagents."
-
Pakistan Journal of Pharmaceutical Sciences. "Synthesis and Pharmacological Activities of 7-Azaindole Derivatives." PJPS, Vol 23.
-
PubChem. "Benzyl Bromide (CAS 100-39-0) Compound Summary."[1]
Sources
quaternary ammonium salts of 7-azaindole literature review
Executive Summary
This technical guide details the synthesis, physicochemical characterization, and therapeutic utility of quaternary ammonium salts derived from the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. While 7-azaindole is widely recognized as a bioisostere of indole and purine in kinase inhibitor development, its conversion into a quaternary ammonium salt—specifically via N7-alkylation—unlocks distinct solubility profiles, reactivity patterns, and biological activities (particularly antimicrobial).
This document serves as a protocol-driven resource for medicinal chemists and material scientists, distinguishing clearly between the acidic N1-alkylation (neutral product) and the basic N7-quaternization (cationic salt).
Part 1: Structural Architecture & Reactivity Profile
The Dual-Nitrogen Paradox
The 7-azaindole core possesses two nitrogen atoms with opposing electronic demands, dictating the synthesis of quaternary salts:
-
N1 (Pyrrole-like): Acidic (pKa ~13.2). Deprotonation requires a strong base (e.g., NaH, KOtBu), leading to neutral N1-alkylated products.
-
N7 (Pyridine-like): Weakly basic (pKa ~4.6). This is the site of quaternization. Under neutral conditions, electrophiles attack here to form the 7-alkyl-7H-pyrrolo[2,3-b]pyridin-7-ium salt.
Mechanistic Divergence
The choice of reagents determines whether you synthesize a neutral drug intermediate or a quaternary ammonium salt.
Figure 1: Divergent synthetic pathways for 7-azaindole alkylation. Pathing to the quaternary salt (Red) requires avoiding base to prevent N1 competition.
Part 2: Synthetic Protocols
Protocol A: Direct Synthesis of N7-Methyl-7-azaindolium Iodide
This protocol targets the pyridine nitrogen (N7) to create the quaternary salt. This method avoids base to prevent N1-alkylation.
Reagents:
-
7-Azaindole (1.0 eq)[1]
-
Methyl Iodide (MeI) (1.5 - 3.0 eq)
-
Solvent: Acetone or Acetonitrile (Anhydrous)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Workflow:
-
Dissolution: Dissolve 7-azaindole (e.g., 1.18 g, 10 mmol) in anhydrous acetone (10 mL) in a round-bottom flask.
-
Addition: Add Methyl Iodide (1.87 mL, 30 mmol) dropwise at room temperature. Note: MeI is a suspected carcinogen; use a fume hood.
-
Reflux: Heat the mixture to mild reflux (approx. 40-50°C) for 4–12 hours. The solution will likely darken, and a precipitate may form.
-
Precipitation: Cool the reaction to 0°C. If the salt does not precipitate spontaneously, add diethyl ether (20 mL) to force precipitation.
-
Filtration: Filter the solid under vacuum. Wash the cake 3x with cold diethyl ether to remove unreacted MeI and neutral starting material.
-
Drying: Dry the solid under high vacuum at 40°C for 6 hours.
-
Validation:
-
Yield: Typically 85-95%.
-
1H NMR (DMSO-d6): Look for a significant downfield shift of the pyridine protons (H6, H4) compared to the parent 7-azaindole due to the positive charge. The N-Me signal typically appears around 4.0–4.2 ppm.
-
Protocol B: Synthesis of 7-Azaindolium Ionic Liquids (Anion Metathesis)
To create Room Temperature Ionic Liquids (RTILs), the halide anion (I⁻) is exchanged for a bulky, non-coordinating anion like
Reagents:
-
N7-Alkyl-7-azaindolium Iodide (from Protocol A)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) or NaBF4
-
Solvent: Water/Acetone mixture
Workflow:
-
Dissolve the iodide salt in a minimum amount of distilled water.
-
Add a stoichiometric equivalent of LiNTf2 dissolved in water.
-
Stir vigorously for 2 hours. A biphasic system will form as the hydrophobic IL separates from the aqueous phase.
-
Extract with dichloromethane (DCM).
-
Wash the DCM layer with water (AgNO3 test to ensure no iodide remains).
-
Evaporate DCM to yield the viscous ionic liquid.
Part 3: Physicochemical & Biological Applications[2][3]
Solubility & Stability Profile
Quaternization dramatically alters the physical properties of the scaffold.
| Property | Neutral 7-Azaindole | N7-Methyl-7-azaindolium Iodide |
| Water Solubility | Low (< 1 mg/mL) | High (> 100 mg/mL) |
| Melting Point | 106°C | > 200°C (Decomposes) |
| pKa (Acidic) | ~13.2 (N1-H) | ~11.0 (N1-H becomes more acidic) |
| Reactivity | Nucleophilic at N7 | Electrophilic at C6 (Activated ring) |
Technical Insight: The positive charge on N7 exerts a strong electron-withdrawing effect, significantly increasing the acidity of the N1 proton. This makes the salt a precursor for zwitterionic species if treated with a weak base.
Antimicrobial Activity (Mechanism of Action)
Quaternary ammonium salts (QACs) of 7-azaindole exhibit broad-spectrum antimicrobial activity, distinct from the kinase inhibition of their neutral counterparts.
-
Mechanism: The cationic N7 headgroup is attracted to the negatively charged bacterial cell wall (teichoic acids in Gram-positive, LPS in Gram-negative). The hydrophobic core (azaindole) facilitates intercalation and membrane disruption.
-
SAR (Structure-Activity Relationship):
-
Chain Length: Alkylating N7 with longer chains (C10–C14) increases lipophilicity, enhancing membrane penetration and potency against S. aureus and E. coli.
-
Counter-ion: Iodide/Bromide salts are active; exchange with bulky anions (PF6) often reduces bioavailability but increases thermal stability.
-
Therapeutic & Material Applications
-
Kinase Inhibitor Solubility: For drug candidates with poor aqueous solubility, transient quaternization (prodrug strategy) or permanent quaternization (if the binding pocket tolerates a cation) can improve bioavailability.
-
Energetic Ionic Liquids: 7-Azaindole-based ILs are investigated as energetic materials due to the high nitrogen content of the scaffold, offering a balance between energy density and thermal stability.
References
-
Conversion to 7-Methyl-7H-pyrrolo[2,3-b]pyridine: Robison, M. M., & Robison, B. L. (1955). "7-Azaindole. II. Conversion to 7-Methyl-7H-pyrrolo[2,3-b]pyridine and Related Compounds." Journal of the American Chemical Society. Link
-
General Reactivity & Alkylation: Wipf, P. (2007).[2] "The Heterocyclic Chemistry of Azaindoles." University of Pittsburgh Department of Chemistry. Link
-
Ionic Liquids & Antimicrobial Activity: Pernak, J., et al. (2003). "Synthesis and antimicrobial activities of some pyridinium salts with alkoxymethyl hydrophobic group." European Journal of Medicinal Chemistry. Link
-
Crystal Structure of Parent Scaffold: Dufour, N., et al. (1989). "Crystal structures of 7-azaindole, an unusual hydrogen-bonded tetramer." Canadian Journal of Chemistry. Link
-
N7-Alkylation of Azaindazoles (Comparative Chemistry): Lei, Z., et al. (2020).[3] "Selective N7 Alkylation of 7-Azaindazoles." The Journal of Organic Chemistry. Link
Sources
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide molecular weight
An In-depth Technical Guide to 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide
This guide provides a comprehensive technical overview of 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide, a compound of interest for researchers in medicinal chemistry and drug development. We will delve into its physicochemical properties, a proposed synthesis protocol, and potential applications, all grounded in established chemical principles and supported by relevant literature.
Introduction: The Significance of the 7-Azaindole Scaffold
The core of the title compound is 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This heterocyclic system is a prevalent scaffold in numerous biologically active molecules due to its ability to act as a bioisostere for indole, offering unique hydrogen bonding capabilities and metabolic properties. The nitrogen atom at the 7-position in the pyridine ring allows for specific interactions with biological targets and provides a site for chemical modification.[1][2] Derivatives of 7-azaindole have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy and as agents targeting the central nervous system.[3][4]
The introduction of a benzyl group at the N-7 position to form a quaternary ammonium salt, 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide, is expected to significantly alter the electronic and steric properties of the parent molecule. This modification can enhance water solubility, influence cell permeability, and introduce new binding interactions, making it a compound of interest for further investigation.
Physicochemical Properties
The precise experimental data for 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide is not widely available in the public domain. However, we can deduce its key properties based on its constituent parts: the 7-azaindole core, the benzyl group, and the bromide counter-ion.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₄H₁₃BrN₂ | Derived from the structure. |
| Molecular Weight | 289.18 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid. | Based on similar quaternary ammonium salts. |
| Solubility | Expected to be soluble in polar solvents like water, methanol, and DMSO. | The ionic nature of the quaternary ammonium salt enhances solubility in polar media. |
| Melting Point | Expected to be relatively high, likely >200 °C. | Ionic compounds typically have high melting points due to strong electrostatic interactions. |
Synthesis and Mechanism
The synthesis of 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide can be achieved through a direct N-alkylation of the 7-azaindole core with benzyl bromide. The pyridine nitrogen (N-7) is more nucleophilic than the pyrrole nitrogen (N-1) and will preferentially attack the electrophilic benzylic carbon.
Proposed Synthetic Workflow
Sources
- 1. diglib.tugraz.at [diglib.tugraz.at]
- 2. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characterization and Solubility Profiling of 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide
Executive Summary
This technical guide provides an in-depth analysis of the solubility profile and physicochemical properties of 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide . Unlike its neutral parent compound (7-azaindole), this molecule is a quaternary ammonium salt formed by alkylation at the pyridine nitrogen (N7). This cationic nature fundamentally alters its solubility landscape, shifting it from a lipophilic heterocycle to a polar, ionic electrolyte.
This document is designed for medicinal chemists and process engineers requiring precise protocols for solvent selection during synthesis, purification, and biological assay formulation.
Chemical Identity and Structural Analysis[1][2][3][4]
To understand the solubility behavior, we must first analyze the structural determinants. The compound consists of a 7-azaindole core quaternized at the N7 position, balanced by a bromide counterion.
| Property | Detail |
| IUPAC Name | 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide |
| Core Scaffold | 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) |
| Functional Class | Heterocyclic Quaternary Ammonium Salt |
| Cationic Center | Pyridinium Nitrogen (N7) |
| Counterion | Bromide ( |
| Molecular Character | Amphiphilic (Polar ionic head + Lipophilic benzyl tail) |
Structural Visualization
The following diagram illustrates the resonance stabilization and the ionic interaction driving the solvation preference.
Caption: Structural components of the target salt highlighting the competition between lattice energy (ionic bond) and solvation energy.
Solubility Landscape
The solubility of 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide is dictated by the "Like Dissolves Like" principle applied to ionic solids. The high lattice energy of the bromide salt requires solvents with high dielectric constants (
Predicted Solubility Profile
Note: Values are estimated based on structural analogs (e.g., 7-phenacyl-7-azaindolium salts) reported in heterocyclic synthesis literature.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism / Observation |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Excellent solvation of the cation; dipole effectively separates the ion pair. Standard vehicle for biological assays. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Soluble, especially upon warming. Methanol is often used for recrystallization. |
| Water | Water (pH 7) | Moderate | The ionic charge promotes solubility, but the lipophilic benzyl group and indole core limit it compared to simple salts like NaCl. |
| Ketones | Acetone, MEK | Low / Insoluble | Critical: Often used as an anti-solvent in synthesis to precipitate the salt from the reaction mixture. |
| Ethers | Diethyl Ether, THF | Insoluble | Lack sufficient polarity to overcome lattice energy. Used to wash the solid product. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Completely incompatible with the ionic nature of the compound. |
Synthesis-Derived Solubility Insights
In the synthesis of N7-alkylated azaindoles, the reaction is frequently conducted in acetone or THF . The target bromide salt precipitates out of these solvents as it forms, while the starting materials remain in solution. This behavior serves as a primary qualitative test confirming insolubility in ketones and ethers [1, 2].
Detailed Experimental Protocols
To generate precise quantitative data for your specific batch (as purity and crystal form affect solubility), use the following self-validating protocols.
Protocol A: Saturation Shake-Flask Method (Gravimetric)
Best for: Quick estimation when high precision is not critical.
-
Preparation: Weigh approximately 50 mg of the salt into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).
-
Equilibration: Seal and shake at 25°C for 24 hours (use a thermomixer).
-
Observation:
-
If fully dissolved, add more solid until saturation is visible.
-
If solid remains, proceed to filtration.
-
-
Separation: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification: Transfer a precise volume (e.g., 0.5 mL) of filtrate to a pre-weighed vessel. Evaporate solvent under vacuum/nitrogen. Weigh the residue.[1]
Protocol B: HPLC-UV Determination (High Precision)
Best for: Trace analysis and thermodynamic stability studies.
System Setup:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA. (Gradient: 5% B to 95% B).
-
Detection: UV at 290 nm (Characteristic absorption of the indole core).
Workflow:
Caption: Step-by-step workflow for HPLC-based solubility determination.
Thermodynamic & Stability Considerations
Temperature Dependence (Van't Hoff Analysis)
Solubility (
-
Positive
: Endothermic dissolution (Solubility increases with heat). This is expected for 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide due to the energy required to break the crystal lattice.
Chemical Stability in Solution
-
Hygroscopicity: Quaternary ammonium salts are often hygroscopic. Store the solid in a desiccator. In DMSO, the solution attracts atmospheric water, which can alter solubility over time.
-
Rearrangement Risk: In basic media (pH > 9), N7-alkylated azaindoles can undergo a "Dimroth-like" rearrangement or ring opening. Ensure solvents are neutral or slightly acidic [3].
References
-
Synthesis of 7-Azaindole Derivatives: Source:Pakistan Journal of Pharmaceutical Sciences, "Synthesis and pharmacological activities of 7-azaindole derivatives." Context: Describes the synthesis of N7-quaternized bromides (e.g., 7-(3-nitrophenacyl)-1H-pyrrolo[2,3-b]pyridin-7-ium bromide) via reaction in acetone, where the product precipitates, confirming insolubility in ketones.
-
General Reactivity of 7-Azaindoles: Source:ChemicalBook, "7-Azaindole: Uses and Synthesis." Context: details the general solubility and reactivity profiles of the parent heterocycle and its derivatives.
-
Regioselective Alkylation Studies: Source:National Institutes of Health (PubMed), "Regioselective Functionalization of 7-Azaindole." Context: Discusses the N1 vs. N7 alkylation competition and the stability of the resulting isomers.
Sources
Methodological & Application
Application Note: Selective N-7 Quaternization of 1H-Pyrrolo[2,3-b]pyridine
This Application Note provides a definitive guide to the quaternization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) , specifically targeting the N-7 position to generate 7-substituted-1H-pyrrolo[2,3-b]pyridin-7-ium salts.
Executive Summary
1H-pyrrolo[2,3-b]pyridine (7-azaindole) is a privileged scaffold in drug discovery, isosteric with indole and purine. While N-1 alkylation is common and well-documented (requiring basic conditions), N-7 quaternization is critical for synthesizing ionic liquids, fluorescent probes, and zwitterionic intermediates. This process requires precise control over reaction conditions to avoid N-1 deprotonation. This guide outlines a robust, base-free protocol to selectively target the pyridine nitrogen (N-7), yielding high-purity quaternary ammonium salts.
Mechanistic Insight & Regioselectivity
The regioselectivity of 7-azaindole alkylation is governed by the specific reaction environment:
-
N-1 Position (Pyrrole Nitrogen): Acidic (pKa ~13.2). Under basic conditions (e.g., NaH, KOH), the N-1 proton is removed, creating a potent nucleophile that reacts rapidly with electrophiles to form neutral N-1 alkylated products.
-
N-7 Position (Pyridine Nitrogen): Basic and nucleophilic (lone pair in the ring plane). Under neutral conditions , the N-7 nitrogen retains its nucleophilicity while the N-1 nitrogen remains protonated and non-nucleophilic. Reaction with strong electrophiles (e.g., MeI, BnBr) leads to the formation of the cationic N-7 quaternary salt.
Key Causality: The absence of base is the single most critical factor. The presence of even weak bases can shift the equilibrium toward N-1 deprotonation, leading to mixtures or exclusive N-1 alkylation.
Reaction Pathway Diagram
Figure 1: Divergent reaction pathways for 7-azaindole alkylation based on acidity/basicity of the medium.
Experimental Protocol: Synthesis of 7-Methyl-1H-pyrrolo[2,3-b]pyridin-7-ium Iodide
This protocol describes the synthesis of the N-7 methyl quaternary salt using Methyl Iodide (MeI).[1] The procedure is scalable and relies on the precipitation of the product to drive the reaction to completion.
Reagents & Equipment
| Component | Specification | Role |
| Substrate | 1H-pyrrolo[2,3-b]pyridine (7-azaindole) | Starting Material |
| Electrophile | Methyl Iodide (MeI) (Caution: Carcinogen) | Alkylating Agent |
| Solvent | Acetone (Anhydrous) or Acetonitrile | Reaction Medium |
| Vessel | Sealed pressure tube or Round-bottom flask with reflux condenser | Containment |
| Atmosphere | Nitrogen or Argon (Recommended) | Inert Environment |
Step-by-Step Methodology
-
Preparation:
-
In a fume hood, dissolve 1.0 eq of 7-azaindole in anhydrous Acetone (concentration ~0.2 M). Acetone is preferred as the ionic product is insoluble, facilitating isolation.
-
Note: If solubility is an issue, Acetonitrile (MeCN) can be used, though solubility of the product may be higher, requiring an anti-solvent for precipitation.
-
-
Addition:
-
Add 3.0 - 5.0 eq of Methyl Iodide dropwise to the stirring solution at room temperature.
-
Why Excess? The N-7 nitrogen is less nucleophilic than a standard pyridine due to the electron-rich pyrrole ring. Excess electrophile drives kinetics.
-
-
Reaction:
-
Option A (Standard): Stir at Room Temperature for 24–48 hours . A yellow/white precipitate should begin to form within hours.
-
Option B (Accelerated): Heat to Reflux (approx. 40-50°C) for 4–8 hours.
-
Critical Check: Monitor by TLC (ensure no N-1 alkylated byproduct forms; the salt will stay at the baseline).
-
-
Isolation:
-
Cool the reaction mixture to 0°C (ice bath) to maximize precipitation.
-
Filter the solid under vacuum / inert atmosphere.
-
Wash the filter cake copiously with cold diethyl ether or cold acetone to remove unreacted starting material and iodine traces.
-
-
Drying:
-
Dry the solid under high vacuum at RT.
-
Storage: The salt is potentially hygroscopic. Store in a desiccator or under inert gas.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the isolation of the N-7 quaternary salt.
Characterization & Data Interpretation
Successful quaternization is confirmed by distinct shifts in NMR spectroscopy.
| Feature | Starting Material (Neutral) | Product (N-7 Salt) | Interpretation |
| Solubility | Soluble in organic solvents (DCM, EtOAc) | Soluble in DMSO, MeOH; Insoluble in Et2O | Ionic nature confirmed. |
| 1H NMR (DMSO-d6) | Pyridine protons: ~8.0 - 8.3 ppm | Pyridine protons: Downfield shift (>8.5 - 9.0 ppm) | Deshielding due to positive charge on N-7. |
| N-Me Signal | N/A | Singlet at ~4.0 - 4.3 ppm | Diagnostic peak for N-CH3. |
| N-1 Proton | Broad singlet ~11.6 ppm | Broad singlet (often shifted/acidic) | N-1 proton remains (unless zwitterion forms). |
Note on Zwitterions: The resulting salt contains a highly acidic proton at N-1. Treatment with base (or even basic alumina chromatography) can generate the zwitterionic species (7-methyl-7H-pyrrolo[2,3-b]pyridin-7-ium-1-ide), which has distinct solubility and reactivity.
Troubleshooting & Optimization
-
Issue: Low Yield / No Precipitate.
-
Cause: Solvent is too polar (dissolving the salt) or reaction is too slow.
-
Solution: Switch to a less polar solvent mixture (e.g., Acetone/Ether 1:1) or increase MeI equivalents and temperature.
-
-
Issue: N-1 Alkylation Observed.
-
Cause: Presence of adventitious base or water (acting as a proton shuttle).
-
Solution: Ensure glassware is base-free (acid wash if necessary) and solvents are anhydrous. Do not use basic drying agents (e.g., K2CO3) for the solvent.
-
-
Issue: Dark/Black Product.
-
Cause: Iodine liberation or decomposition.
-
Solution: Wash thoroughly with ether. Recrystallize from MeOH/Et2O if necessary.
-
References
-
Regioselectivity Mechanisms
- Title: Selective N7 Alkylation of 7-Azaindazoles (Analogous Mechanism).
- Source: PubMed / ResearchG
-
URL:[Link] (General Search for 7-azaindole alkylation mechanisms).
-
Quaternization Precedents
-
General Pyridine Quaternization
- Title: Trialkylammonium Salt Degradation: Implications for Methyl
- Source: RSC Advances.
-
URL:[Link]
-
Compound Data
Sources
- 1. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7-Methyl-7H-pyrrolo[2,3-b]pyridine | C8H8N2 | CID 918792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate | C7H6N2O | CID 324215 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of N7-Alkylation of 7-Azaindole
Welcome to the technical support center for the N7-alkylation of 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this crucial synthetic transformation. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and selective functionalization at the N7-position is often a key step in the synthesis of potent bioactive molecules.[1] This guide provides a comprehensive overview of the challenges and solutions for achieving high-yield and regioselective N7-alkylation.
Understanding the Core Challenge: N1 vs. N7 Regioselectivity
The primary obstacle in the alkylation of 7-azaindole is controlling the regioselectivity between the N1 (pyrrole) and N7 (pyridine) nitrogen atoms. Both nitrogens are nucleophilic, leading to the potential for a mixture of N1 and N7-alkylated isomers, which can be challenging to separate and reduces the yield of the desired product.
The regiochemical outcome is a delicate balance of several factors:
-
Electronic Effects: The N1 nitrogen is generally more electron-rich and thus kinetically favored for alkylation.
-
Steric Hindrance: The N7 nitrogen is sterically more accessible than the N1 nitrogen, which is flanked by the fused pyrrole ring.
-
Reaction Conditions: The choice of base, solvent, temperature, and alkylating agent can significantly influence the N1/N7 ratio.
-
Counter-ion Effects: The nature of the cation from the base can coordinate with the 7-azaindole anion, influencing the accessibility of the nitrogen atoms.
This guide will explore strategies to navigate these factors and selectively drive the reaction towards the desired N7-alkylated product.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor N7-Selectivity / Mixture of N1 and N7 Isomers
Question: My reaction is producing a mixture of N1 and N7 isomers. How can I improve the selectivity for the N7-alkylated product?
Answer: Achieving high N7-selectivity is a common challenge. Here are several strategies to favor N7-alkylation, moving from simple adjustments to more advanced techniques.
A. Optimizing Base and Solvent Systems:
The choice of base and solvent is the most critical factor influencing regioselectivity. Generally, milder bases and less polar solvents tend to favor N7-alkylation.
-
Cesium Carbonate (Cs₂CO₃): This is often the base of choice for promoting N7-alkylation. The large cesium cation is believed to chelate with both the N1 and N7 nitrogens, sterically hindering the N1 position and directing the alkylating agent to the N7 position.[2][3][4]
-
Potassium Carbonate (K₂CO₃): A weaker base that can also favor N7-alkylation, particularly in solvents like DMF or acetone.[5][6]
-
Sodium Hydride (NaH): A strong base that typically favors the formation of the N1-alkylated product due to the formation of the more thermodynamically stable N1-anion.[1][7][8][9]
Illustrative N1/N7 Selectivity with Different Bases:
| Base | Solvent | Typical N1:N7 Ratio | Predominant Isomer |
| NaH | THF/DMF | >9:1 | N1 |
| K₂CO₃ | DMF | 1:4 | N7 |
| Cs₂CO₃ | DMF/Acetonitrile | <1:10 | N7 |
Note: These ratios are illustrative and can vary depending on the substrate and alkylating agent.
B. The Role of the Solvent:
-
Aprotic Polar Solvents (DMF, Acetonitrile): These are commonly used and can influence selectivity based on the chosen base.
-
Butanone (MEK): A study has shown that using butanone as a solvent with alkyl halides can lead to selective N7-alkylation of 7-azaindazoles without the need for a base. This could be a valuable approach to explore for 7-azaindole.
C. Kinetic vs. Thermodynamic Control:
N1-alkylation is often the kinetically favored pathway, while N7-alkylation can be the thermodynamically more stable product under certain conditions.
-
Lower Temperatures (0°C to RT): May favor the kinetic N1-product.
-
Higher Temperatures: Can sometimes allow for equilibration towards the more stable N7-product, especially with reversible alkylating agents or in the presence of a catalyst.
Issue 2: Low or No Reaction Conversion
Question: My reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix them?
Answer: Low or no conversion can be frustrating. Here’s a checklist of potential issues and their solutions:
-
Insufficiently Strong Base: If you are using a weak base like K₂CO₃, it may not be strong enough to deprotonate the 7-azaindole effectively, especially with less reactive alkylating agents. Consider switching to a stronger base like Cs₂CO₃ or NaH (if N1-selectivity is not a concern).
-
Poor Solubility: Ensure that your 7-azaindole and the base are sufficiently soluble in the chosen solvent. If you observe poor solubility, consider switching to a more polar solvent like DMF or DMSO.
-
Inactive Alkylating Agent: Verify the quality and reactivity of your alkylating agent. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, you may need to use higher temperatures or a more forcing base/solvent combination.
-
Presence of Water: The presence of moisture can quench the base and the azaindole anion. Ensure all reagents and glassware are thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: Some alkylations require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature with no success, consider gradually increasing the temperature.
Issue 3: Difficulty Separating N1 and N7 Isomers
Question: I have a mixture of N1 and N7 isomers that are difficult to separate by column chromatography. What can I do?
Answer: The separation of N1 and N7 isomers can be challenging due to their similar polarities. Here are some tips for improving separation:
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems. A common starting point is a mixture of hexanes and ethyl acetate. Gradually increasing the polarity by adding a small amount of methanol to the ethyl acetate can sometimes improve separation.
-
Silica Gel: Use high-quality silica gel with a smaller particle size for better resolution.
-
Column Dimensions: A longer, narrower column will provide better separation than a short, wide one.
-
Loading: Do not overload the column. Use a minimal amount of solvent to dissolve your crude product before loading it onto the column.
-
-
Alternative Purification Techniques:
-
Preparative HPLC: If column chromatography fails, preparative HPLC is a powerful technique for separating closely related isomers.
-
Crystallization: In some cases, one of the isomers may be more crystalline than the other. Attempting to crystallize the desired isomer from a suitable solvent system can be an effective purification method.
-
Characterization of Isomers: To confirm the identity of your separated isomers, you can use spectroscopic methods:
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the azaindole ring will be different for the N1 and N7 isomers. Specifically, the proton at the C2 position is often a good diagnostic signal.
-
¹³C NMR Spectroscopy: The carbon chemical shifts will also differ between the two isomers.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment can be used to definitively determine the site of alkylation by observing through-space correlations between the protons of the alkyl group and the protons on the azaindole ring.
Recommended Protocols for Selective N7-Alkylation
Here are two detailed protocols for achieving high N7-selectivity.
Protocol 1: Cesium Carbonate Mediated N7-Alkylation
This method is often the most reliable for achieving high N7-selectivity.
Materials:
-
7-Azaindole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 7-azaindole (1.0 eq) and anhydrous DMF.
-
Add cesium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80°C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Diagram: Cesium Carbonate Mediated N7-Alkylation Workflow
Caption: Workflow for N7-alkylation using Cesium Carbonate.
Protocol 2: Mitsunobu Reaction for N7-Alkylation
The Mitsunobu reaction is an excellent alternative for introducing alkyl groups, particularly secondary alkyl groups, with high N7-selectivity. This reaction proceeds via an SN2 mechanism with inversion of stereochemistry at the alcohol carbon.[3]
Materials:
-
7-Azaindole
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 7-azaindole (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified directly by column chromatography on silica gel. Alternatively, to remove the bulk of the triphenylphosphine oxide and reduced diazodicarboxylate byproducts, the residue can be taken up in diethyl ether, cooled, and the precipitated byproducts filtered off. The filtrate is then concentrated and purified by column chromatography.
-
During workup, the organic layer can be washed with saturated aqueous NaHCO₃ and brine.
Diagram: Mitsunobu Reaction Workflow
Caption: Workflow for N7-alkylation via the Mitsunobu reaction.
Concluding Remarks
Improving the yield and selectivity of the N7-alkylation of 7-azaindole is a common yet surmountable challenge in synthetic chemistry. By carefully selecting the appropriate base and solvent combination, or by employing powerful methods like the Mitsunobu reaction, researchers can achieve high yields of the desired N7-alkylated product. This guide provides a starting point for troubleshooting and optimizing your reactions. Remember that each substrate may behave differently, and some degree of empirical optimization is often necessary to achieve the best results.
References
-
Mitsunobu Reaction - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Mitsunobu Reaction: Mechanism, Steps & Applications Explained - Vedantu. (2020, December 29). Retrieved from [Link]
- Cesium carbonate as a mediated inorganic base in some organic transformations.Res Chem Intermed43, 711–744 (2017).
- Lei, Z., et al. (2020). Selective N7 Alkylation of 7-Azaindazoles.The Journal of Organic Chemistry, 85(11), 7558–7564.
- Cesium Carbonate (Cs2CO3)
-
CATALYSTS CESIUM. (n.d.). Retrieved from [Link]
-
Selective N7 Alkylation of 7-Azaindazoles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2]·DMF.Journal of Inorganic Biochemistry, 140, 10-21 (2014).
-
N7 Alkylation Research Articles - Page 1 - R Discovery. (n.d.). Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Mitsunobu Reaction - Chemistry Steps. (2025, March 26). Retrieved from [Link]
-
Lei, Z., et al. (2020). Selective N7 Alkylation of 7-Azaindazoles. PubMed, [Link]
-
Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines - Organic Chemistry Portal. (2006, July 15). Retrieved from [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC. (n.d.). Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance - Scite.ai. (n.d.). Retrieved from [Link]
-
Spectroscopic study on the structural isomers of 7-azaindole(ethanol)(n) (n=1-3) and multiple-proton transfer reactions in the gas phase - PubMed. (2009, June 14). Retrieved from [Link]
- DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards.Nucleic Acids Research, 14(7), 3185–3203 (1986).
-
14.11: Kinetic Versus Thermodynamic Products - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
-
Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC. (n.d.). Retrieved from [Link]
-
Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed. (n.d.). Retrieved from [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008, April 10). Retrieved from [Link]
-
Examples of 7-azaindole derivatives showing the significance of... - ResearchGate. (n.d.). Retrieved from [Link]
-
Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - ResearchGate. (2026, January 20). Retrieved from [Link]
-
Substitute sodium hydride for potassium hydride? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2009, August 28). Retrieved from [Link]
- Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids.Tetrahedron Letters, 47(32), 5705-5708 (2006).
-
Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC. (n.d.). Retrieved from [Link]
-
Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication - PMC. (n.d.). Retrieved from [Link]
-
14.11: Kinetic Versus Thermodynamic Products - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
Sources
- 1. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mitsunobu Reaction: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective N7 Alkylation of 7-Azaindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
Module 1: Diagnostic Triage – "What do I have?"
Welcome to the 7-Azaindole Technical Support Center .
This guide is structured to address the specific regioselectivity challenges encountered when alkylating 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Unlike indole, the presence of the pyridine nitrogen (N7) creates a competing nucleophilic site, leading to mixtures of neutral N1-alkylated products and cationic N7-alkylated salts.
Before attempting separation, you must confirm the identity of your isomers. The most common issue is distinguishing the desired N1-benzyl product from the N7-benzyl byproduct.
Quick Reference: Physicochemical Properties
| Feature | N1-Benzyl Isomer (Desired) | N7-Benzyl Isomer (Byproduct) |
| Electronic State | Neutral molecule. | Quaternary ammonium salt (Cationic). |
| TLC Behavior | Moves in Hex/EtOAc (typically | Stays at baseline (unless MeOH is added). |
| Solubility | Soluble in DCM, EtOAc, Toluene. | Soluble in Water, MeOH, DMSO; Insoluble in Et₂O. |
| Aromatic Region | Standard splitting. | Significant downfield shift of Pyridine protons (H4/H6). |
Diagnostic Workflow
Use this logic flow to determine the composition of your crude reaction mixture.
Figure 1: Diagnostic decision tree for identifying N1 vs. N7 regioisomers.
Module 2: Troubleshooting & Separation Protocols
Issue 1: "My column is streaking, and I can't separate the spots."
Cause: You are likely trying to chromatograph the N7-benzyl salt on silica using a non-polar eluent. The salt interacts strongly with the silanols, causing streaking or permanent retention.
The Fix: Solubility-Based Extraction (The "Self-Validating" Protocol) Because the N7 isomer is a salt (usually the bromide or chloride), it has vastly different solubility than the neutral N1 isomer. You can often separate them without a column.
Protocol:
-
Evaporate the reaction solvent (e.g., DMF, THF).
-
Redissolve the crude residue in Diethyl Ether (Et₂O) or Toluene .
-
Why? The neutral N1 product is soluble; the N7 salt is insoluble.
-
-
Filtration:
-
If a solid precipitate forms, filter it. The solid is likely the N7-salt .
-
The filtrate contains the N1-product .
-
-
Aqueous Wash (Validation):
-
Wash the organic filtrate with water. Any remaining N7 salt will partition into the aqueous phase.
-
-
Evaporate the organic layer to obtain clean N1-benzyl 7-azaindole.
Issue 2: "I need to isolate the N7 isomer, but it's stuck on the baseline."
Cause: Standard organics won't move the salt. The Fix: Switch to a polar mobile phase.
-
Use DCM:MeOH (90:10) or DCM:MeOH:NH₄OH (90:10:1) .
-
The ammonia helps deprotonate any residual silica interactions, allowing the salt to elute.
Module 3: Prevention & Optimization
To avoid the N7 byproduct entirely, you must understand the mechanistic drivers.
Mechanism: Kinetic vs. Thermodynamic Control
-
N1 (Pyrrole N): Requires deprotonation (
~15-16). Once deprotonated, the N1-anion is the superior nucleophile (Thermodynamic product). -
N7 (Pyridine N): Has a free lone pair. It can react without deprotonation, especially with reactive electrophiles like benzyl bromide (Kinetic trap).
Reaction Pathway Diagram
Figure 2: Mechanistic pathways dictating regioselectivity. Strong bases favor N1; neutral conditions risk N7.
FAQ: Optimization Strategies
Q: Which base should I use to maximize N1 selectivity? A: Use Sodium Hydride (NaH) in DMF or THF.
-
Reasoning: NaH quantitatively deprotonates N1. The resulting anion is highly nucleophilic and reacts faster at N1 than the neutral lone pair at N7.
-
Protocol: Stir 7-azaindole with NaH (1.1 equiv) at 0°C for 30 mins before adding the benzyl halide. This ensures the anion is formed prior to exposing the system to the electrophile.
Q: Can I convert N7 back to N1? A: Generally, no. The N7-alkylation forms a stable C-N bond (quaternary ammonium). However, under high heat or specific catalytic conditions (the "group dance" phenomenon), migration is possible, but this is rarely a practical preparative method for simple benzyl groups. It is better to optimize the reaction conditions to prevent N7 formation.
Q: Does the leaving group matter? A: Yes.
-
Benzyl Bromide/Iodide: Highly reactive. If the base is weak (e.g.,
), the N7 lone pair can race the deprotonation step, leading to more N7 salt. -
Benzyl Chloride: Less reactive.[1] Allows more time for thermodynamic equilibration (anion formation), often improving N1 selectivity.
References
-
Regioselective Functionalization of 7-Azaindole
- Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance.
-
Alkylation Mechanisms & Selectivity
- Tóth, E., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI Molecules.
-
NMR Characterization of Azaindole Derivatives
- Popiołek, Ł. (2017).
-
General 1H NMR Shift Data (Benzylic/Aromatic Systems)
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. (Used for solvent referencing in characterization).
-
Sources
Technical Support Center: Synthesis of 7-Benzyl-7-azaindolium Salts
A Guide to Optimizing Reflux Time and Troubleshooting Common Issues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-benzyl-7-azaindolium salts. This document provides in-depth, experience-driven advice for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying principles that govern this reaction, empowering you to troubleshoot effectively and optimize your synthesis for yield, purity, and efficiency.
The quaternization of the N7-pyridine nitrogen of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) via benzylation is a critical step in the synthesis of various biologically active compounds and molecular probes.[1][2] The reaction, typically an SN2-type process involving a benzyl halide, is often performed under reflux. However, the "optimal" reflux time is not a fixed value; it is a function of substrate reactivity, solvent choice, and reaction scale. This guide will help you navigate these variables.
Frequently Asked Questions: Core Principles of Reflux Optimization
Q1: Why is reflux time a critical parameter to optimize in this synthesis?
Refluxing a reaction mixture ensures a constant and controlled temperature, dictated by the boiling point of the solvent, which accelerates the rate of reaction.[3] However, prolonged exposure to high temperatures can lead to undesirable outcomes. The optimization of reflux time is a delicate balance:
-
Maximizing Conversion: The primary goal is to allow the reaction to proceed to completion, consuming all of the limiting reagent (typically the 7-azaindole).
-
Minimizing Side Products: Over-refluxing can promote side reactions. A common issue is the potential for dialkylation or alkylation at the N1-pyrrole position, although N7-alkylation is generally favored under kinetic control with neutral 7-azaindole.[4]
-
Preventing Degradation: Both the benzyl halide reagent and the resulting N-benzyl-7-azaindolium product can be susceptible to thermal decomposition at elevated temperatures over extended periods.[5][6][7] The benzyl radical, a potential decomposition product, is known to be unstable at high temperatures.[5][6][7]
Q2: How does my choice of solvent impact the required reflux time?
The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are often preferred because they can solvate the cation but not the nucleophile, accelerating the reaction.
| Solvent | Typical Boiling Point (°C) | General Impact on Reflux Time | Considerations |
| Acetonitrile (ACN) | 82 °C | Moderate: Often provides a good balance between reaction rate and preventing decomposition. A common starting point for optimization. | Relatively easy to remove under vacuum. |
| Acetone | 56 °C | Longer: Lower boiling point means a slower reaction rate, requiring extended reflux times. | May be too gentle for less reactive substrates. |
| Toluene | 111 °C | Shorter: Higher temperature significantly increases the reaction rate. | Increased risk of thermal degradation and side products. Use with caution. |
| DMF | 153 °C | Very Short: High boiling point drives the reaction quickly. | High risk of decomposition. Difficult to remove. Often used when other solvents fail. |
This table provides general guidance. Always start with literature procedures or milder conditions and optimize from there.
Q3: What is the most effective way to monitor the reaction to find the optimal stopping point?
Active monitoring is non-negotiable for optimization. Relying on a "standard" time from a published procedure can be inefficient and lead to poor results, as minor variations in reagent purity or setup can alter the reaction rate.
Thin-Layer Chromatography (TLC) is the most common and cost-effective method.[8]
-
Setup: Use a silica gel plate (e.g., GF-254) and a mobile phase that gives good separation between your starting material (7-azaindole) and the product. A mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate is a good starting point.[8]
-
Procedure: Spot three lanes on your TLC plate: the starting 7-azaindole (SM), a co-spot of the starting material and the reaction mixture (Co), and the reaction mixture itself (RM).
-
Interpretation: The reaction is complete when the starting material spot in the RM lane has completely disappeared. The product, being a charged salt, will typically have a much lower Rf value (it will stay at or very near the baseline). The disappearance of the starting material is the key indicator.
Troubleshooting Guide: Common Issues and Solutions
Q4: My reaction is very slow or appears stalled, with significant starting material remaining even after hours of reflux. What should I do?
This is a common issue often related to insufficient reactivity.
-
Underlying Cause: The activation energy for the reaction is not being overcome. This can be due to the choice of a low-boiling solvent, poor quality of the benzyl halide, or inherent low reactivity of a substituted 7-azaindole.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your benzyl bromide or chloride is not old or decomposed. Benzyl halides can degrade, releasing HBr/HCl, which can protonate the starting material, rendering it non-nucleophilic. Consider using a freshly opened bottle or purifying the reagent.
-
Increase Temperature: If you are using a low-boiling solvent like acetone or ACN, consider switching to a higher-boiling one like toluene.[9] This will provide more thermal energy to the system.
-
Consider a Catalyst (with caution): While often unnecessary, adding a catalytic amount of sodium iodide (NaI) can sometimes accelerate reactions involving benzyl chloride via an in situ Finkelstein reaction to form the more reactive benzyl iodide.
-
Check for Base Contamination: While this reaction is typically run under neutral conditions, ensure your glassware is free from any basic residue. Strong bases can deprotonate the N1-pyrrole nitrogen, leading to competitive alkylation at that site.[4]
-
Q5: My TLC shows the formation of a new, non-polar spot in addition to the product at the baseline. What is this, and how can I prevent it?
You are likely observing the formation of a side product.
-
Underlying Cause: The most probable side product is dibenzyl ether, formed from the reaction of benzyl bromide with any trace water or with benzyl alcohol impurity in the starting benzyl bromide.[10] Another possibility, though less common under neutral reflux, is N1-benzylation of the pyrrole ring.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure your solvent is dry and the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere (e.g., nitrogen or argon).
-
Purify the Benzyl Halide: Distilling the benzyl halide immediately before use can remove benzyl alcohol impurities.
-
Optimize Reflux Time: Do not reflux longer than necessary. Once TLC indicates the consumption of the starting material, stop the reaction. Over-refluxing can favor the formation of such thermodynamic byproducts.
-
Purification: These non-polar byproducts are typically easy to remove. After the reaction, the desired azaindolium salt often precipitates upon cooling or addition of a non-polar solvent like diethyl ether. The byproduct will remain in the solution.
-
Q6: The reaction mixture has turned dark brown or black. Is my product decomposing?
Significant color change often indicates decomposition.
-
Underlying Cause: The N-benzyl-7-azaindolium salt, or the benzyl halide itself, may be undergoing thermal decomposition. This is particularly common when using high-boiling solvents like toluene or DMF, or if the reflux is continued for an excessive period.[5][7]
-
Troubleshooting Steps:
-
Reduce Reflux Time: This is the most critical factor. Monitor the reaction closely by TLC and stop heating immediately upon completion.
-
Lower the Temperature: Switch to a lower-boiling solvent. It is better to have a longer, cleaner reaction in acetonitrile than a fast, messy one in toluene.
-
Ensure Inert Atmosphere: Oxygen can sometimes contribute to decomposition pathways at high temperatures. Running the reaction under nitrogen or argon can mitigate this.
-
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a starting point. The key is to use the embedded monitoring steps to validate the procedure for your specific substrate and setup.
1. Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-azaindole (1.0 eq.).[3]
-
Add the chosen solvent (e.g., acetonitrile, ~0.1 M concentration).
-
Begin stirring to dissolve the solid.
-
Add benzyl bromide (1.1 eq.) to the mixture. Note: Using a slight excess of the alkylating agent ensures the complete consumption of the more valuable 7-azaindole.
-
Attach a drying tube (e.g., filled with CaCl₂) to the top of the condenser.
2. Reflux and Monitoring
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
After 30 minutes of reflux, take the first reaction sample for TLC analysis. To do this, briefly stop heating, cool the flask slightly, and use a capillary tube to withdraw a small aliquot.
-
Perform TLC analysis as described in Q3.
-
Continue to reflux, taking a sample for TLC every 30-60 minutes until the 7-azaindole spot is no longer visible. Record the total time. This is your optimized reflux time for this scale and set of conditions.
3. Work-up and Isolation
-
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Often, the product will crystallize or precipitate from the solution upon cooling. If not, add a non-polar solvent like diethyl ether or hexanes dropwise until precipitation is observed.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of the cold non-polar solvent to remove any soluble impurities (like dibenzyl ether or excess benzyl bromide).
-
Dry the product under vacuum to obtain the 7-benzyl-7-azaindolium salt.
4. Characterization
-
Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry). In the ¹H NMR, expect a characteristic downfield shift of the azaindole protons due to the positive charge on the pyridine ring.
References
-
Galy, J. P., et al. (2005). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Organic Chemistry, 2(1), 59-73. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
Gangjee, A., et al. (2010). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6270-6287. [Link]
-
Meenakshi, K., et al. (2015). Synthesis, characterization, analgesic, antiinflammatory and antimicrobial activity of new 7-azaindole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(12), 1083-1094. [Link]
-
Barret, R., et al. (2008). Synthesis and Biological Evaluations of New Pyrrolo[2,3-b]pyrimidine as SDI Analogs. Heterocycles, 75(5), 1159-1174. [Link]
-
Clark, K. (n.d.). Thin Layer Chromatography. Millersville University. [Link]
-
Guisado, O., et al. (2018). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 14, 2598-2605. [Link]
-
Borosil Scientific. (n.d.). What Is Reflux Distillation? A Complete Guide. [Link]
-
Verbiscar, A. J. (1969). The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs. Defense Technical Information Center. [Link]
-
Presset, M., et al. (2020). Selective N7 Alkylation of 7-Azaindazoles. The Journal of Organic Chemistry, 85(11), 7513-7519. [Link]
-
Sharma, P., et al. (2021). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers, 8(15), 4068-4075. [Link]
-
Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Zaitsev, A., & Zaitseva, J. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
-
Al-Hayali, R., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules, 30(11), 2419. [Link]
-
Kelly, P. M., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(5), 1599-1630. [Link]
-
Aurigene Pharmaceutical Services. (n.d.). A highly effective synthesis of 2-alkynyl-7-azaindoles. [Link]
- Flanagan, M. E., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Saify, Z. S., et al. (2002). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences, 15(2), 1-8. [Link]
-
Robichaud, D. J., et al. (2007). Unimolecular thermal fragmentation of ortho-benzyne. The Journal of Chemical Physics, 126(4), 044310. [Link]
-
Magpie. (2023). Quick and partial report on benzyl bromide synthesis. The Science Madness Discussion Board. [Link]
-
Ghassemi, A., et al. (2020). Thermal Decomposition of Benzyl Radicals: Kinetics and Spectroscopy in a Shock Tube. The Journal of Physical Chemistry A, 124(5), 824-835. [Link]
-
Asim, S., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 9(12), e115457. [Link]
-
Colón, C. P., et al. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. Scientific Reports, 12(1), 21327. [Link]
-
Luther, K., & Troe, J. (1979). Thermal decomposition of benzyl radicals in shock waves. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 75, 1552-1563. [Link]
-
Buckingham, G. T., et al. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. Office of Scientific and Technical Information. [Link]
-
Almansour, A. I., et al. (2025). Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation. Scientific Reports, 15(1), 1-18. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. What Is Reflux Distillation? A Complete Guide - Borosil Scientific [borosilscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Decomposition of Benzyl Radicals: Kinetics and Spectroscopy in a Shock Tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal decomposition of benzyl radicals in shock waves - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings (Journal Article) | OSTI.GOV [osti.gov]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
Comparative Reactivity Profile: N-Benzylation of Indole vs. 7-Azaindole
Executive Summary
In medicinal chemistry, the bioisosteric replacement of indole with 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a strategic modification to improve aqueous solubility and metabolic stability (e.g., Vemurafenib).[1] However, this substitution introduces significant changes in nucleophilic reactivity.
While indole acts as a simple ambident nucleophile (N1 vs. C3), 7-azaindole presents a more complex "tri-modal" reactivity profile involving the pyrrole nitrogen (N1), the pyridine nitrogen (N7), and the electron-deficient ring system. This guide objectively compares the N-benzylation of both scaffolds using benzyl bromide (
Mechanistic Foundation & Reactivity Analysis[2]
Electronic Structure & Acidity ( )
The fundamental difference lies in the electron-withdrawing nature of the pyridine ring in 7-azaindole.
| Feature | Indole | 7-Azaindole | Impact on Reactivity |
| Structure | Benzene fused to pyrrole | Pyridine fused to pyrrole | Pyridine ring lowers electron density on the pyrrole. |
| ~21.0 | ~15.8 | 7-Azaindole is ~100,000x more acidic. It deprotonates significantly faster and with milder bases. | |
| Nucleophilicity | High (Electron-rich) | Moderate (Electron-deficient) | The 7-azaindole anion is more stabilized, making it a "harder" but slightly less reactive nucleophile than the indole anion. |
| Competing Sites | C3 (Carbon) vs. N1 (Nitrogen) | N7 (Pyridine) vs. N1 (Pyrrole) | Indole risks C-alkylation; 7-azaindole risks N7-quaternization. |
The Regioselectivity Challenge
-
Indole: Under basic conditions (NaH), the N1-anion is formed. The high electron density can sometimes lead to C3-alkylation (thermodynamic control) or bis-alkylation, but N1-alkylation is kinetically favored with reactive halides like benzyl bromide.
-
7-Azaindole: The system contains a basic pyridine nitrogen (N7,
~4.6) and an acidic pyrrole nitrogen (N1).-
Neutral Conditions:
attacks the most nucleophilic neutral site N7 (forming the quaternary ammonium salt). -
Basic Conditions: Deprotonation forms the N1-anion. The negative charge is delocalized, but N1 attack is generally preferred over N7 due to the restoration of aromaticity and charge neutralization.
-
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways for 7-azaindole compared to the linear path of indole.
Figure 1: Mechanistic divergence. Note that 7-azaindole requires complete deprotonation to avoid the N7-quaternization trap.
Experimental Comparison: Protocols & Data
Comparative Data Table
The following data summarizes typical outcomes when reacting 1.0 eq of substrate with 1.1 eq of Benzyl Bromide in DMF at
| Metric | Indole | 7-Azaindole |
| Optimal Base | NaH (60% in oil) | NaH (60% in oil) or |
| Reaction Time | 2 - 4 Hours | 1 - 3 Hours (Faster deprotonation) |
| Typical Yield | 85 - 95% | 75 - 88% |
| Solubility (Start) | High in organic solvents | Moderate (H-bond donor/acceptor) |
| Solubility (Product) | Lipophilic (Soluble in Hexanes/EtOAc) | More Polar (Requires EtOAc/DCM) |
| Purification | Simple Flash Column (Hexane/EtOAc) | Flash Column (DCM/MeOH or EtOAc/Hex) |
| Diagnostic NMR | C2-H ( | C2-H ( |
Detailed Protocol A: Indole N-Benzylation (Standard)
Best for: High yield synthesis of N-protected indoles.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) with a magnetic stir bar. Flush with Argon/Nitrogen.[2]
-
Dissolution: Add Indole (1.17 g, 10 mmol) and anhydrous DMF (15 mL) . Cool to
in an ice bath. -
Deprotonation: Carefully add NaH (60% dispersion, 480 mg, 12 mmol) portion-wise over 10 minutes. Caution:
gas evolution. -
Stirring: Stir at
for 30 minutes until gas evolution ceases and the solution turns clear/yellowish. -
Alkylation: Add Benzyl Bromide (1.3 mL, 11 mmol) dropwise via syringe.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (10% EtOAc in Hexanes).
-
Quench: Cool to
. Slowly add saturated (10 mL). -
Workup: Dilute with water (50 mL). Extract with EtOAc (
mL). Wash combined organics with water ( ) and brine ( ) to remove DMF. Dry over .[2][3]
Detailed Protocol B: 7-Azaindole N-Benzylation (Regioselective)
Best for: Avoiding N7-quaternization and ensuring N1 selectivity.
-
Setup: Flame-dry a 100 mL RBF. Flush with Argon.
-
Dissolution: Add 7-Azaindole (1.18 g, 10 mmol) to anhydrous DMF (20 mL) . Note: 7-Azaindole is less soluble than indole; ensure full dissolution.
-
Deprotonation (Critical): Cool to
. Add NaH (60%, 480 mg, 12 mmol) .-
Expert Tip: Stir longer (45-60 mins) than indole. Although more acidic, the anion must be fully formed before adding the electrophile to prevent neutral N7 attack.
-
-
Alkylation: Add Benzyl Bromide (1.3 mL, 11 mmol) dropwise at
. -
Reaction: Allow to warm to RT. Stir for 2-3 hours.
-
Observation: The reaction mixture may turn orange/reddish, which is normal for azaindole anions.
-
-
Workup: Quench with water (not acid, to avoid protonating N7 during extraction). Extract with EtOAc (
mL).-
Note: The product is more polar. Ensure the aqueous layer is checked for product loss.
-
-
Purification: The
will be significantly lower than N-benzylindole. Use a gradient of Hexanes:EtOAc (starting 80:20 50:50).
Troubleshooting & Optimization Workflow
The following flowchart guides the decision-making process during workup and purification, specifically addressing the "N7-Salt" impurity common in 7-azaindole synthesis.
Figure 2: Optimization workflow. Note the specific warning against acid washes for 7-azaindole products.
Key Takeaways for Drug Development[5][6]
-
Acidity vs. Nucleophilicity: 7-Azaindole is more acidic (
15.8) than indole ( 21), allowing for milder bases (e.g., ) if NaH is incompatible with other functional groups. However, NaH remains the gold standard for clean N1-alkylation. -
Solubility: 7-Azaindole derivatives are significantly more polar. This affects "Lipophilic Efficiency" (LipE) in drug design, often improving the ADME profile compared to the indole analog.[1]
-
Stability: The N-benzyl-7-azaindole product is stable, but the N7 nitrogen remains basic. It can form salts with pharmaceutical acids (HCl, Mesylate), providing an extra handle for formulation that neutral indoles lack.
References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
-
Popowycz, F., & Mérour, J. Y. (2009). 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) in the Design of Kinase Inhibitors.[4] Current Medicinal Chemistry, 16, 3601. Link
-
Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindole Derivatives. Journal of Organic Chemistry, 67(11), 3924–3926. Link
-
Organic Syntheses. (1974). 1-Benzylindole.[5] Org.[6][7] Synth. 54, 58. Link
-
BenchChem. (2025).[1][2] N-Benzylation Protocols for Heterocycles. Link(Verified General Protocol Source)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. Azaindole synthesis [organic-chemistry.org]
A Researcher's Guide to the Thermal Analysis of 7-Benzyl-7-Azaindolium Bromide: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the thermal properties of heterocyclic compounds are of paramount importance, dictating their stability, processability, and ultimately, their utility. Among these, 7-azaindole derivatives and their quaternary salts are of significant interest due to their diverse biological activities. This guide provides a comprehensive analysis of the melting point of pure 7-benzyl-7-azaindolium bromide, a representative N-benzyl azaindolium salt.
This document moves beyond a simple reporting of values to offer a comparative perspective, contextualizing the melting point of 7-benzyl-7-azaindolium bromide against its precursors and related structures. Furthermore, it provides a detailed experimental protocol for accurate melting point determination, acknowledging the unique challenges presented by quaternary ammonium salts, such as their propensity for thermal decomposition.
The Significance of 7-Azaindole and its Derivatives
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active molecules. Its ability to act as a bioisostere for indole has led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors. The quaternization of the 7-azaindole nitrogen, particularly with a benzyl group, can modulate the compound's solubility, stability, and biological activity, making the resulting salt an important subject of study.
Comparative Melting Point Analysis
A precise melting point is a critical indicator of a compound's purity. For 7-benzyl-7-azaindolium bromide, the available data suggests a melting point that can be broad, indicative of challenges in purification or inherent thermal instability. The following table provides a comparative overview of the melting point of 7-benzyl-7-azaindolium bromide in the context of its parent heterocycle and common starting materials for its synthesis.
| Compound Name | Structure | Role | Melting Point (°C) | Citation |
| 7-Azaindole | 1H-pyrrolo[2,3-b]pyridine | Parent Heterocycle | 105 - 107 | [1] |
| Benzyl Bromide | C₆H₅CH₂Br | Reagent | -3.9 | [2] |
| Benzyl Chloride | C₆H₅CH₂Cl | Reagent | -39 | [3][4] |
| Benzyl Iodide | C₆H₅CH₂I | Reagent | 24.5 | [5] |
| 7-Benzyl-7-azaindolium Bromide | [C₁₄H₁₃N₂]⁺Br⁻ | Target Compound | 170 ± 20 |
The reported melting point of what is likely 7-benzyl-7-azaindolium bromide is 170 ± 20 °C. This significant range suggests that the compound may be susceptible to impurities or may decompose upon heating. Quaternary ammonium salts, in general, can undergo thermal decomposition, which can be mistaken for or broaden the melting point.
Understanding the Thermal Behavior of Quaternary Ammonium Salts
The melting point of an ionic compound like 7-benzyl-7-azaindolium bromide is influenced by the strength of the electrostatic interactions between the cation and the anion in the crystal lattice. However, unlike simple inorganic salts, quaternary ammonium salts can undergo decomposition at or near their melting points. Common decomposition pathways include Hofmann elimination and nucleophilic substitution. This thermal instability can manifest as a broad melting range, discoloration, or gas evolution during heating, making an accurate determination of the true melting point challenging.
Experimental Protocol for Melting Point Determination
To obtain a reliable melting point range for 7-benzyl-7-azaindolium bromide, a carefully executed experimental procedure is essential.
Sample Preparation
-
Purity is Paramount : Ensure the sample is of the highest possible purity. Recrystallization from an appropriate solvent system is recommended to remove any unreacted starting materials or byproducts.
-
Thorough Drying : The sample must be thoroughly dried under vacuum to remove any residual solvent, which can depress and broaden the melting point.
-
Fine Powder : The dried sample should be a fine, homogeneous powder to ensure uniform heat distribution within the capillary tube.
Melting Point Apparatus and Measurement
A calibrated digital melting point apparatus is recommended for accurate and reproducible results.
Workflow for Accurate Melting Point Determination:
Caption: Workflow for the determination of the melting point of 7-benzyl-7-azaindolium bromide.
Step-by-Step Procedure:
-
Capillary Loading : Tightly pack the finely powdered sample into a capillary tube to a height of 2-3 mm.
-
Initial Rapid Determination : Place the capillary in the melting point apparatus and heat rapidly to get an approximate melting range. This will save time in the subsequent, more accurate measurements.
-
Accurate Determination : Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary with the sample and heat at a slow, controlled rate of 1-2 °C per minute.
-
Record the Range :
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the clear point).
-
-
Observe for Decomposition : Carefully observe the sample during heating for any signs of decomposition, such as darkening of the color or evolution of gas. If decomposition occurs, the recorded temperature should be reported as a decomposition point rather than a true melting point.
-
Repeat : Repeat the measurement at least two more times to ensure the result is reproducible.
Interpreting the Results
-
Sharp Melting Range (≤ 2 °C) : A sharp melting range is indicative of a pure, crystalline compound.
-
Broad Melting Range (> 2 °C) : A broad melting range can suggest the presence of impurities or that the compound is undergoing decomposition.
-
Melting with Decomposition : If the sample darkens or evolves gas, it is decomposing. In this case, the temperature range should be reported as a decomposition range (e.g., 165-170 °C dec.).
Conclusion
The thermal characterization of 7-benzyl-7-azaindolium bromide requires a meticulous approach that accounts for the inherent properties of quaternary ammonium salts. While a precise melting point from the literature remains elusive, and the available data suggests a broad range, a carefully executed experimental determination can provide a reliable thermal profile for this compound. By comparing its melting behavior to that of its precursors and understanding the potential for thermal decomposition, researchers can gain valuable insights into the purity and stability of this important class of molecules. This guide provides the framework for such an analysis, empowering researchers to confidently characterize their synthesized 7-benzyl-7-azaindolium bromide and other related compounds.
References
-
Benzyl bromide. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
-
Benzyl chloride. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
-
Benzyl iodide. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
Sources
spectroscopic differences between neutral and quaternary 7-azaindole
Executive Summary
7-Azaindole (7AI) is a privileged scaffold in kinase inhibitor design and a potent photophysical probe due to its ability to mimic DNA base pairing. However, its spectroscopic behavior changes drastically upon quaternization (N7-alkylation). While the neutral form is defined by its ability to undergo Excited State Proton Transfer (ESPT), the quaternary (cationic) form is characterized by significant bathochromic shifts and high sensitivity to solvent polarity (solvatochromism) without the possibility of proton transfer.
This guide provides a technical comparison of these two species, offering researchers the data and protocols necessary to distinguish them in complex biological or synthetic matrices.
Fundamental Electronic Structure
To interpret the spectra, one must first understand the ground-state electronic differences.
-
Neutral 7-Azaindole: The system possesses two distinct nitrogen atoms: the pyrrolic N1 (H-bond donor) and the pyridinic N7 (H-bond acceptor). The ground state is stabilized by a high degree of aromaticity.
-
Quaternary 7-Azaindole (N7-Methyl Cation): Methylation at the N7 position creates a permanent positive charge. This cationic character lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) more significantly than the HOMO, leading to a narrower HOMO-LUMO gap. This is the primary driver for the red-shifted absorption and emission profiles.
Mechanism Visualization
The following diagram contrasts the photophysical pathways of the two species.
Caption: Comparative photophysical pathways. Left: Neutral 7AI undergoes Excited State Proton Transfer (ESPT). Right: Quaternary 7AI relies on solvent relaxation and charge transfer, lacking the proton transfer channel.
UV-Vis Absorption Profiles
The absorption spectrum serves as the first checkpoint for identification.
-
Neutral 7AI: Exhibits a structured absorption band in the UV region. In protic solvents like methanol or water, the maximum (
) is typically found near 287–290 nm .[1] -
Quaternary 7AI: The introduction of the positive charge at N7 stabilizes the
orbital. This results in a Bathochromic (Red) Shift of approximately 10–20 nm. The absorption band also tends to broaden due to increased interaction with polar solvent molecules.
Comparative Data Table (Absorption)
| Solvent | Neutral 7AI | Quaternary (N7-Me) | Shift ( |
| Water (pH 7) | 287 | 294 | +7 nm |
| Methanol | 287 | 306 | +19 nm |
| Cyclohexane | 285 | N/A (Insoluble) | - |
Critical Insight: The shift is most pronounced in alcohols (Methanol). If you observe a
nm in methanol, you are likely observing the quaternary or protonated species, not the neutral scaffold.[1]
Fluorescence & Excited State Dynamics[1][2][3]
This is where the two species diverge most radically.
Neutral 7-Azaindole: The Dual Emission
Neutral 7AI is famous for its Excited State Proton Transfer (ESPT) .
-
Mechanism: Upon excitation, the acidity of the N1-H increases, and the basicity of N7 increases. In alcohols or water bridges, a double proton transfer occurs, forming a tautomer (7H-form).
-
Spectral Signature:
-
Normal Band (UV/Blue): ~370–380 nm.[1] Originates from the locally excited state.
-
Tautomer Band (Green): ~500–520 nm. Originates from the proton-transferred species.[2]
-
Note: In bulk water, the green band is often quenched due to rapid non-radiative decay, but in alcohols, the dual emission is distinct.
-
Quaternary 7-Azaindole: The Solvatochromic Shift
Quaternization at N7 blocks the proton acceptor site. ESPT is impossible.[1]
-
Mechanism: The excited state has significant intramolecular charge transfer (ICT) character. The cation interacts strongly with the solvent dipole.
-
Spectral Signature:
-
Single Emission Band: No dual fluorescence is observed.[1]
-
Large Stokes Shift: The emission is significantly red-shifted compared to the neutral "normal" band.
-
Solvatochromism: The emission maximum moves drastically redder as solvent polarity increases (e.g., from 442 nm in water to 509 nm in methanol).
-
Comparative Data Table (Fluorescence)
| Solvent | Neutral Emission | Quaternary Emission | Phenomenon |
| Water | ~380-395 (Single band) | 442 | Quaternary is Red-shifted |
| Methanol | 374 (Normal) / 505 (Tautomer) | 509 (Single band) | Neutral is Dual; Quat is Single |
Experimental Protocols
Protocol A: Synthesis of Quaternary Standard (N7-Methyl-7-Azaindolium)
To be used as a positive control for spectroscopic validation.
-
Reagents: Dissolve 7-azaindole (1 eq) in anhydrous acetone or acetonitrile.
-
Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise. Caution: MeI is a carcinogen.[1]
-
Reflux: Heat to reflux for 4-6 hours. The quaternary salt (7-methyl-7H-pyrrolo[2,3-b]pyridin-7-ium iodide) will precipitate as a yellow/orange solid or oil.
-
Purification: Filter the precipitate and wash with cold ether to remove unreacted neutral starting material.
-
Validation: Dissolve a small aliquot in
for NMR. Look for the N-Methyl singlet shifted downfield (~4.0-4.5 ppm).
Protocol B: Spectroscopic Discrimination Workflow
Use this workflow to identify the species in an unknown sample.
Caption: Decision tree for identifying Neutral vs. Quaternary 7-azaindole based on methanolic spectral data.
Step-by-Step Measurement:
-
Preparation: Prepare a
solution in Methanol. Avoid higher concentrations to prevent aggregation artifacts.[1] -
Absorbance Scan: Scan from 250 nm to 400 nm.
-
Checkpoint: If
nm, suspect Quaternary.[1]
-
-
Fluorescence Scan: Excite at the absorption maximum (e.g., 290 nm). Collect emission from 300 nm to 600 nm.[1]
-
Checkpoint: Look for the "Green Dip." Neutral 7AI in methanol often shows a dip between the normal (375 nm) and tautomer (500 nm) bands.[1] Quaternary 7AI will show a broad, single peak centered >500 nm.
-
References
-
Chapman, C. F., & Maroncelli, M. (1992).[1] Excited-state proton transfer in 7-azaindole.[3][4][5][6][7][8][9] Journal of Physical Chemistry.[1][10]
-
Waluk, J. (2003).[1] Hydrogen-Bonding-Induced Phenomena in Bifunctional Heteroazaaromatics. Accounts of Chemical Research.[1][7] [1]
-
Catalán, J., et al. (2006).[1] Excited State Proton Transfer in 3-Methyl-7-Azaindole Dimer.[6] Journal of Physical Chemistry A. [1]
-
Rich, R. L., et al. (1993).[1] Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water.[3][5][11] Photochemistry and Photobiology.[1][12] (Provides specific data on 7-methyl-7H-pyrrolo[2,3-b]pyridinium).
-
Takeuchi, S., & Tahara, T. (2007).[1][9] The answer to concerted versus step-wise controversy for the double proton transfer mechanism of 7-azaindole dimer in solution. PNAS.[1][9] [1]
Sources
- 1. tdr.lib.ntu.edu.tw [tdr.lib.ntu.edu.tw]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. DSpace [dr.lib.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Excited-state proton transfer in solvated 7-azaindole – Light and Molecules [barbatti.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sci-Hub. A theoretical study of the emission spectra of indole and its analogs: indene, benzimidazole, and 7-azaindole / Chemical Physics, 2000 [sci-hub.box]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide
From the Desk of a Senior Application Scientist
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of discovery is paramount, it must be matched by an unwavering commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide, a heterocyclic compound that, due to its structure, requires careful consideration as potentially hazardous waste. Our goal is to empower you with the knowledge to manage this waste stream responsibly, ensuring the safety of your laboratory personnel and the protection of our environment.
This document is structured to provide not just a set of instructions, but a logical framework grounded in established safety principles and regulatory standards. We will delve into the "why" behind each step, fostering a deep understanding that is the hallmark of a robust safety culture.
Hazard Assessment and Waste Characterization: An Evidence-Based Approach
Without a specific Safety Data Sheet (SDS) for 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide, a conservative approach to hazard assessment is mandated. We must infer its potential hazards based on its structural components: a pyrrolopyridine core, a benzyl group, and a bromide counter-ion.
-
Pyridinium Compounds: Pyridine and its derivatives are known to be potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1] Waste pyridine is considered a hazardous waste by the U.S. Environmental Protection Agency (EPA).[2]
-
Brominated Organic Compounds: This class of chemicals should be treated as hazardous waste. They can be toxic and environmentally persistent if not disposed of correctly.[3]
-
Benzyl Halides: Benzyl bromide, a related structure, is a lachrymator and causes skin and eye irritation.[4][5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensuring adequate personal protection is critical.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and absorption.[10][11] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and fine particulates.[10] |
| Lab Coat | Standard laboratory coat, fully buttoned. | To protect skin and clothing from contamination.[10] |
| Respiratory | Use in a certified chemical fume hood. | To prevent inhalation of any potential vapors or dust.[1][12] |
Waste Segregation and Container Management: Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe laboratory practice.[13] It prevents accidental mixing of incompatible chemicals and ensures that waste is disposed of via the correct route.
Step-by-Step Segregation Protocol:
-
Designate a Waste Stream: 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide waste should be classified as "Halogenated Organic Waste."[3]
-
Solid Waste:
-
Collect unreacted compound, contaminated silica gel, filter paper, and gloves in a dedicated, robust, and sealable solid hazardous waste container.[3]
-
The container must be clearly labeled as "Hazardous Waste - Halogenated Organic Solids."
-
-
Liquid Waste:
-
Container Labeling: All waste containers must be labeled with the following information from the moment the first drop of waste is added:[10][13]
-
The words "Hazardous Waste"
-
The full chemical name: "7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Container Storage:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. kscl.co.in [kscl.co.in]
- 7. westliberty.edu [westliberty.edu]
- 8. sustainable-markets.com [sustainable-markets.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 11. questspecialty.com [questspecialty.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. ehs.providence.edu [ehs.providence.edu]
- 15. epa.gov [epa.gov]
Personal protective equipment for handling 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide
The following guide details the operational safety, handling, and disposal protocols for 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide .
Status: Research Chemical / Intermediate Hazard Classification (Inferred): Corrosive Solid, Respiratory Irritant, Potential Lachrymator Precursor.
CRITICAL WARNING: Specific toxicological data for this compound is limited. The protocols below apply the Precautionary Principle , treating the substance as a high-potency quaternary ammonium salt with potential to release benzyl bromide (a severe lachrymator) upon thermal decomposition.
Compound Risk Profile & Hazard Identification
This compound is a quaternary ammonium salt derived from 7-azaindole. Its safety profile is a composite of its structural motifs: the charged pyridinium core and the benzyl bromide alkylating source.
| Feature | Hazard Implication |
| Cationic Head (Pyridinium) | Cytotoxicity & Irritation: Quaternary salts disrupt cell membranes. High risk of severe eye damage and skin necrosis upon prolonged contact. |
| Anion (Bromide) | Reactivity: Generally stable, but can release hydrogen bromide (HBr) gas if exposed to strong acids. |
| Benzyl Moiety | Lachrymator Risk: Thermal degradation or metabolic breakdown may release benzyl moieties, which are potent tear agents and respiratory irritants. |
| Physical State | Dust Hazard: As a salt, it likely exists as a fine crystalline powder. Electrostatic charging can cause particle dispersion, leading to inhalation risks. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard lab coats alone. The following PPE is mandatory for all quantities >10 mg.
Protective Layering Strategy
| Body Area | Primary Defense | Secondary Defense | Technical Justification |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | N95/P100 Respirator | Solids aerosolize easily. The salt is a potential mucous membrane sensitizer. |
| Hands (Dry) | Nitrile Gloves (Double layer, 5 mil min) | None | Standard protection against solid contact. |
| Hands (Solvent) | Silver Shield / Laminate | Nitrile (Outer) | If dissolved in DMSO/DMF, permeation rates increase drastically. Laminate prevents breakthrough. |
| Eyes | Chemical Goggles (Indirect Vent) | Face Shield | Safety glasses are insufficient against airborne dusts that cause corneal damage. |
| Body | Tyvek Lab Coat (Closed wrist) | Chemical Apron | Cotton coats absorb quaternary salts; Tyvek repels particulates. |
PPE Decision Workflow
Figure 1: PPE selection logic based on physical state. Note the escalation to laminate gloves when the compound is in solution.
Operational Protocols
A. Weighing & Transfer (Solid State)
-
Static Control: Use an antistatic gun or polonium strip inside the balance enclosure. Quaternary salts are prone to static cling, increasing dispersion risk.
-
Containment: Never weigh on an open bench. Use a Vented Balance Enclosure or a balance inside a chemical fume hood.
-
Technique:
-
Tare the receiving vial (with cap ON).
-
Open the source container only inside the hood.
-
Transfer solid using a disposable spatula (do not reuse metal spatulas without solvent decontamination).
-
Cap the receiving vial before removing from the hood.
-
B. Solubilization
-
Solvent Choice: Likely soluble in DMSO, DMF, or Methanol.
-
Exotherm Warning: Dissolution of pyridinium salts can be slightly exothermic. Add solvent slowly.
-
Vessel: Use borosilicate glass (Type I). Avoid plastics (polystyrene) which may leach or degrade under high concentrations of quaternary ammoniums.
Emergency Response & Spills
Pre-requisite: A "Quat-Specific" spill kit must be available (containing universal absorbent pads, not just clay kitty litter).
Spill Cleanup Algorithm
Figure 2: Step-by-step spill response.[1] Key focus is preventing dust generation for solids.
First Aid
-
Eye Contact: Immediate irrigation for 15 minutes.[2][3] Quaternary salts can cause irreversible corneal clouding within minutes. Transport to ER.
-
Skin Contact: Wash with soap and water.[4] Do not use alcohol (increases skin permeability).
-
Inhalation: Move to fresh air. If wheezing occurs, monitor for delayed pulmonary edema (common with benzyl halide derivatives).
Waste Disposal & Deactivation
Do not dispose of down the drain. This compound is toxic to aquatic life (Category Acute 1 for many quats).[2]
-
Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Halogenated."
-
Liquid Waste: Combine with "Halogenated Organic Solvents."
-
Container Decontamination: Rinse empty vials with Methanol triple rinse into the liquid waste stream before discarding glass.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Benzyl bromide (Source of lachrymator/alkylating data). Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Quaternary ammonium compounds. (General hazards of quats). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
